molecular formula C18H18N2O3 B269355 N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

カタログ番号 B269355
分子量: 310.3 g/mol
InChIキー: VYNRGKUQQDUINS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of pharmacological properties, including vasodilation, anti-inflammatory, and anti-cancer effects. In

作用機序

The mechanism of action of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that mediates several physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 binds to the heme moiety of sGC and stabilizes the enzyme in its active conformation, leading to increased production of cGMP.
Biochemical and Physiological Effects:
Apart from its vasodilatory effects, N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide has been found to exhibit anti-inflammatory and anti-cancer effects. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

実験室実験の利点と制限

One of the major advantages of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide is its selectivity towards sGC. Unlike other vasodilators, such as nitric oxide donors, N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 specifically targets sGC and does not produce unwanted side effects. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide. One area of interest is its potential use in the treatment of cancer. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer. Another area of research is the development of more potent and selective sGC activators that can overcome the limitations of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound can help in the development of new therapeutic strategies for the treatment of various diseases.
Conclusion:
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its vasodilatory, anti-inflammatory, and anti-cancer effects make it a potential candidate for the treatment of various diseases. Further research on this compound can lead to the development of new therapeutic strategies that can improve the quality of life of patients suffering from these diseases.

合成法

The synthesis of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide involves the reaction of 2-(2-ethoxyethoxy)aniline with 2-bromo-1-(2-cyanophenyl)ethanone in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

科学的研究の応用

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a vasodilator. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been found to activate the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes relaxation of vascular smooth muscle cells and dilation of blood vessels, thereby reducing blood pressure.

特性

製品名

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

分子式

C18H18N2O3

分子量

310.3 g/mol

IUPAC名

N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C18H18N2O3/c1-2-22-11-12-23-17-10-6-4-8-15(17)18(21)20-16-9-5-3-7-14(16)13-19/h3-10H,2,11-12H2,1H3,(H,20,21)

InChIキー

VYNRGKUQQDUINS-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

正規SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。